molecular formula C24H20N2O5S B14087165 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087165
M. Wt: 448.5 g/mol
InChI Key: ZALVKRPDIANHBK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the dimethoxyphenyl and dimethylthiazolyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yield and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds, such as other chromeno-pyrrole derivatives or thiazole-containing molecules. Its uniqueness lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1-penten-3-one
  • Other chromeno-pyrrole derivatives with varying substituents

These comparisons highlight the unique aspects of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O5S/c1-12-13(2)32-24(25-12)26-19(15-9-7-11-17(29-3)21(15)30-4)18-20(27)14-8-5-6-10-16(14)31-22(18)23(26)28/h5-11,19H,1-4H3

InChI Key

ZALVKRPDIANHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=C(C(=CC=C5)OC)OC)C

Origin of Product

United States

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